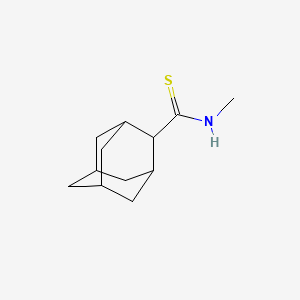![molecular formula C18H23NO B5719903 4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention due to its potential application in scientific research.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine is not well understood. However, it has been suggested that it may act by inhibiting the activity of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory activity. It has been reported to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. Additionally, it has been shown to reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into the inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine in lab experiments is its high purity and good yield. Additionally, it has been reported to exhibit significant anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory drugs. However, its mechanism of action is not well understood, which limits its potential application in scientific research.
Orientations Futures
There are several future directions for the study of 4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it may be studied for its potential application in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, it may be studied for its potential application in the development of novel anti-inflammatory drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention due to its potential application in scientific research. It has been studied for its potential use in the treatment of inflammatory diseases and has been shown to exhibit significant anti-inflammatory activity. However, its mechanism of action is not well understood, which limits its potential application in scientific research. Further studies are needed to identify its molecular targets and potential application in the development of novel anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine involves a multi-step process that includes the reaction of 2-acetylfuran with benzylmagnesium chloride, followed by the reaction with piperidine and reduction with sodium borohydride. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine has been studied for its potential application in various scientific research areas. It has been reported to exhibit significant anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-benzyl-1-[(5-methylfuran-2-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-7-8-18(20-15)14-19-11-9-17(10-12-19)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRFJVCFFFGORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)
![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)





![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
